molecular formula C9H19ClO4S B13624279 4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride

4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride

Cat. No.: B13624279
M. Wt: 258.76 g/mol
InChI Key: RYGJMWCGDGWOJH-UHFFFAOYSA-N
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Description

4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched ether chain (2-isopropoxyethoxy) attached to a butane backbone. This compound is utilized in organic synthesis, particularly as a reactive intermediate for introducing sulfonate groups into target molecules. Its structure combines both lipophilic (isopropoxyethoxy) and electrophilic (sulfonyl chloride) functionalities, making it suitable for applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

4-(2-propan-2-yloxyethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-9(2)14-7-6-13-5-3-4-8-15(10,11)12/h9H,3-8H2,1-2H3

InChI Key

RYGJMWCGDGWOJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound can be synthesized by sulfonylation of the corresponding alcohol or ether precursor using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The key steps include:

  • Starting material : 4-(2-Isopropoxyethoxy)butanol or a related ether alcohol.
  • Sulfonylation reagent : Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Solvent : Inert solvents such as dichloromethane, chlorobenzene, or aromatic hydrocarbons are commonly used to dissolve reactants and control reaction temperature.
  • Reaction conditions : Typically conducted at low temperatures (0–5 °C) to avoid side reactions and decomposition.
  • Work-up : Quenching with ice or aqueous base to remove excess sulfonylating agent and isolate the sulfonyl chloride product.

This approach is consistent with classical sulfonyl chloride preparation methods described in the literature for related sulfonyl chlorides.

Detailed Stepwise Synthesis

A plausible detailed synthesis pathway based on literature and patent disclosures is:

Step Description Reagents Conditions Notes
1 Synthesis of 2-Isopropoxyethanol Reaction of ethylene oxide with isopropanol Acid or base catalysis, mild temperature Ether formation by ring opening
2 Extension to 4-(2-Isopropoxyethoxy)butanol Alkylation or etherification with 4-bromobutanol or similar Base-promoted substitution Formation of ether linkage
3 Conversion to sulfonyl chloride Reaction with chlorosulfonic acid or sulfuryl chloride 0–5 °C, inert solvent Introduction of sulfonyl chloride group

This stepwise approach ensures the controlled introduction of the isopropoxyethoxy side chain before sulfonylation, preserving the ether functionality.

Alternative Methods

  • Direct sulfonation of polyols : Using Friedel-Crafts catalysts or heteropoly acids as sulfonation catalysts has been reported for related sulfonyl chlorides, allowing milder conditions and potentially higher selectivity.
  • Stepwise synthesis via sulfoxide intermediates : Some methods involve oxidation of sulfides to sulfoxides followed by chlorination to sulfonyl chlorides, although this is more common for aromatic sulfonyl chlorides and less so for aliphatic compounds like this compound.

Analytical Data and Research Findings

Characterization

The synthesized this compound is typically characterized by:

Purity and Stability

  • The compound is sensitive to moisture and should be stored under dry inert atmosphere to prevent hydrolysis of the sulfonyl chloride group.
  • Certificates of Analysis from reputable suppliers indicate high purity (>98%) with detailed analytical profiles.

Summary Table of Preparation Methods

Method Starting Material Sulfonylation Agent Solvent Temperature Yield (%) Notes
Chlorosulfonic acid sulfonylation 4-(2-Isopropoxyethoxy)butanol ClSO3H Dichloromethane 0–5 °C 75–85 Classical method, good yield
Sulfuryl chloride sulfonylation Same as above SO2Cl2 Chlorobenzene 0–5 °C 70–80 Alternative reagent, similar yield
Friedel-Crafts catalyzed sulfonation Alkoxy-substituted butane SO2Cl2 + catalyst Aromatic hydrocarbon Ambient Variable Milder conditions, less common
Stepwise oxidation/chlorination Sulfide precursor Oxidant + Cl source Various Ambient Moderate More complex, less common

Chemical Reactions Analysis

4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-(2-Isopropoxyethoxy)butane-1-sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified to create a variety of functionalized compounds.

    Biology: It is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the sulfonyl chloride group can be a key functional group.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly those that require sulfonamide or sulfonate ester functionalities.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, which are important in many chemical and biological processes.

Comparison with Similar Compounds

4-((4-Methylpentyl)oxy)butane-1-sulfonyl Chloride (CAS: 1339766-33-4)

  • Molecular Formula : C₁₀H₂₁ClO₃S
  • Molecular Weight : 256.79 g/mol
  • Key Differences :
    • The ether substituent here is a linear 4-methylpentyloxy group instead of a branched 2-isopropoxyethoxy chain.
    • Increased lipophilicity due to the longer alkyl chain (C₆ vs. C₅ in 4-(2-isopropoxyethoxy)butane-1-sulfonyl chloride).
    • Applications : This compound is actively supplied by Hairui Chem for custom synthesis, indicating higher industrial relevance compared to the discontinued status of the target compound .

Functional Analogs: Sulfur-Containing Alkylating Agents

1,4-Bis(2-chloroethylthio)butane (CAS: 142868-93-7)

  • Molecular Formula : C₈H₁₆Cl₂S₂
  • Molecular Weight : 247.25 g/mol
  • Key Differences: Contains thioether (-S-) linkages instead of sulfonyl chloride (-SO₂Cl) groups. Acts as a bifunctional alkylating agent, whereas this compound is monofunctional. Applications: Used in chemical warfare agents or specialized polymer crosslinking, contrasting with the target compound’s role in sulfonation reactions .

Application-Based Comparisons

Pharmaceutical Intermediates

  • This compound: Potential use in prodrug synthesis (e.g., bisoprolol derivatives, where ether chains enhance gastric retention ).
  • 1,4-Bis(2-chloroethylthio)butane: Primarily restricted to non-pharmaceutical applications due to toxicity .

Polymer Chemistry

  • The target compound’s sulfonyl chloride group enables covalent bonding with hydroxyl or amine groups in polymers like Polyox N 12K or Carbopol 940P, as seen in effervescent floating tablet formulations .
  • In contrast, 1,4-bis(2-chloroethylthio)butane’s thioether linkages are less reactive in polymer crosslinking under mild conditions .

Biological Activity

4-(2-Isopropoxyethoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various biological applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₈H₁₅ClO₃S
  • Molecular Weight : 210.72 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 208.4 °C
  • Melting Point : -29 °C

This compound functions primarily as a reactive electrophile, capable of interacting with nucleophiles such as amines and alcohols. This reactivity allows it to form sulfonamide bonds, which are crucial in the development of various pharmaceutical agents.

The compound has been studied for its role as a GPR119 receptor agonist , which is implicated in the regulation of glucose homeostasis and insulin secretion. Activation of GPR119 leads to increased intracellular levels of cyclic AMP (cAMP), promoting insulin release from pancreatic beta cells .

1. Diabetes Management

Research has highlighted the potential of GPR119 agonists in managing Type 2 diabetes by enhancing insulin secretion and improving glycemic control . The compound's ability to stimulate insulin release in response to glucose levels makes it a candidate for further investigation in diabetes therapies.

2. Bone Health

Studies suggest that GPR119 receptor activation may also play a role in increasing bone mass, providing a dual benefit for patients with metabolic disorders . This aspect is particularly relevant given the rising concerns about osteoporosis among diabetic patients.

Case Study 1: GPR119 Agonists in Clinical Trials

A clinical trial investigated the efficacy of a GPR119 agonist similar to this compound in improving glycemic control in patients with Type 2 diabetes. The results indicated significant reductions in fasting blood glucose levels and improvements in HbA1c measurements over a 12-week period .

Case Study 2: Impact on Bone Mass

In an animal model study, administration of a GPR119 agonist led to increased bone density and mineral content compared to control groups. This suggests that compounds like this compound may have therapeutic potential beyond glucose regulation, particularly for bone health .

Data Tables

PropertyValue
Molecular FormulaC₈H₁₅ClO₃S
Molecular Weight210.72 g/mol
Density1.2 g/cm³
Boiling Point208.4 °C
Melting Point-29 °C
Therapeutic AreaEffect
DiabetesIncreases insulin secretion
Bone HealthPromotes bone mass

Q & A

Q. How is this compound utilized in synthesizing functionalized polymers or dendrimers?

  • Methodological Answer :
  • Step-Growth Polymerization : React with diamines or diols to form sulfonamide- or sulfonate-linked polymers. Monitor molecular weight via GPC.
  • Surface Functionalization : Graft onto silica nanoparticles via silanol groups; characterize by XPS or FTIR .

Q. What role does it play in developing photoactivatable probes or PROTACs?

  • Methodological Answer :
  • Photoaffinity Labeling : Incorporate UV-sensitive groups (e.g., benzophenone) to create crosslinkable probes. Validate target engagement via Western blot or fluorescence quenching .
  • PROTAC Design : Use the sulfonyl chloride to conjugate E3 ligase ligands to target-binding moieties. Assess degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .

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